α-amirina

Descripción general

Descripción

Alpha-Amyrin: is a naturally occurring pentacyclic triterpenoid compound found in various plant species. It is a member of the amyrin family, which includes alpha-amyrin, beta-amyrin, and delta-amyrin. Alpha-amyrin is characterized by its ursane skeleton and has the chemical formula C30H50O . It is widely distributed in nature and can be isolated from the epicuticular wax of plants such as dandelion coffee and tomato fruit .

Aplicaciones Científicas De Investigación

Antioxidant Activity

Alpha-amyrin exhibits notable antioxidant properties, which have been extensively studied. Research indicates that it can effectively scavenge free radicals, contributing to its potential in preventing oxidative stress-related diseases.

- Study Findings : A study isolated alpha-amyrin from Celastrus hindsii leaves and demonstrated its antioxidant activity through assays such as DPPH and ABTS, with IC50 values of 125.55 µg/mL and 155.28 µg/mL respectively .

- Mechanism : The compound's antioxidant effects are attributed to its ability to inhibit xanthine oxidase, an enzyme involved in the production of reactive oxygen species.

Anti-inflammatory Properties

Alpha-amyrin has shown significant anti-inflammatory effects, making it a candidate for treating various inflammatory conditions.

- Research Evidence : In a study evaluating the anti-inflammatory effects of alpha-amyrin acetate, it was found to inhibit egg albumen-induced paw edema in animal models with a percentage inhibition of 40% at a dose of 100 mg/kg .

- Mechanism : The compound works by inhibiting cyclooxygenase-2 (COX-2) expression and blocking nuclear factor-kappaB (NF-kB) activation pathways, which are crucial in the inflammatory response .

Antimicrobial Activity

Alpha-amyrin exhibits antimicrobial properties against various pathogens, including bacteria and fungi.

- Case Study : A study reported that alpha-amyrin significantly reduced biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA) strains at concentrations ranging from 32 to 256 μg/mL .

- Potential Applications : Given its non-cytotoxic nature, alpha-amyrin could be developed as a therapeutic agent for biofilm-associated infections.

Cognitive Enhancement

Recent studies suggest that alpha-amyrin may have neuroprotective effects and could potentially improve cognitive functions.

- Experimental Results : A study indicated that alpha-amyrin could ameliorate cognitive impairment induced by scopolamine in mice, suggesting its role in enhancing memory and learning capabilities .

- Mechanism : The exact mechanisms remain under investigation, but it is hypothesized that alpha-amyrin may modulate neurotransmitter systems involved in cognition.

Metabolic Syndrome Management

Alpha-amyrin has been investigated for its potential role in managing metabolic syndrome.

- Findings : In an animal study, alpha-amyrin administration was shown to attenuate high-fructose diet-induced metabolic syndrome symptoms .

- Implications : This suggests that alpha-amyrin may help regulate glucose metabolism and lipid profiles, making it a candidate for further research into metabolic disorders.

Data Summary Table

Mecanismo De Acción

Target of Action

Alpha-Amyrin, a pentacyclic triterpenoid compound, has been found to interact with several targets in the body. It activates the ERK and GSK-3β signaling pathways . ERK (Extracellular signal-regulated kinases) is involved in various cellular functions, including proliferation, differentiation, and development . GSK-3β (Glycogen synthase kinase 3 beta) plays a crucial role in numerous cellular processes, including metabolism, cell cycle, and gene expression .

Mode of Action

Alpha-Amyrin interacts with its targets, leading to changes in cellular processes. It has been shown to exhibit long-lasting antinociceptive and anti-inflammatory properties via activation of the cannabinoid receptors CB1 and CB2 and by inhibiting the production of cytokines and expression of NF-κB, CREB, and cyclooxygenase 2 .

Biochemical Pathways

Alpha-Amyrin is involved in several biochemical pathways. It is a precursor of ursolic acid in plant biosynthesis . Ursolic acid is a pentacyclic triterpenoid identified for its diverse biological activities, including anti-inflammatory, antifungal, and antitumor activities .

Pharmacokinetics

It is known to have oral activity . More research is needed to fully understand its pharmacokinetic properties and their impact on bioavailability.

Result of Action

Alpha-Amyrin has demonstrated potential antihyperglycemic and hypolipidemic effects. In studies, it significantly reduced blood glucose, total cholesterol, and serum triglycerides in streptozotocin (STZ)-induced diabetic mice . It also effectively reduced elevated plasma glucose levels during the oral glucose tolerance test . Moreover, it showed a beneficial effect in preserving beta cell integrity .

Action Environment

The action of Alpha-Amyrin can be influenced by environmental factors. For instance, in a study, it was found to exhibit anti-biofilm properties against methicillin-resistant and vancomycin-intermediate Staphylococcus aureus . This suggests that the compound’s action, efficacy, and stability can be affected by the presence of other organisms and environmental conditions.

Análisis Bioquímico

Biochemical Properties

Alpha-Amyrin plays a crucial role in biochemical reactions, particularly in the biosynthesis of triterpenoids. It interacts with several enzymes, including oxidosqualene cyclase, which catalyzes the cyclization of 2,3-oxidosqualene to form alpha-Amyrin . Additionally, alpha-Amyrin has been shown to activate the extracellular signal-regulated kinase (ERK) and glycogen synthase kinase-3 beta (GSK-3β) signaling pathways . These interactions highlight the compound’s involvement in various biochemical processes, contributing to its pharmacological effects.

Cellular Effects

Alpha-Amyrin exerts significant effects on various cell types and cellular processes. It has been demonstrated to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, alpha-Amyrin activates the cannabinoid receptors CB1 and CB2, leading to the inhibition of cytokine production and the expression of nuclear factor kappa B (NF-κB), cAMP response element-binding protein (CREB), and cyclooxygenase-2 (COX-2) . These actions result in anti-inflammatory and antinociceptive effects, showcasing the compound’s impact on cellular function.

Molecular Mechanism

The molecular mechanism of alpha-Amyrin involves its binding interactions with various biomolecules. Alpha-Amyrin exhibits strong binding affinity to cannabinoid receptors CB1 and CB2, which play a pivotal role in its anti-inflammatory and antinociceptive properties . Additionally, molecular docking studies have identified alpha-Amyrin as a potent inhibitor of COX-2 and 5-lipoxygenase (5-LOX) enzymes, further elucidating its mechanism of action . These interactions contribute to the compound’s therapeutic potential in managing inflammation and pain.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of alpha-Amyrin have been observed to change over time. Studies have shown that alpha-Amyrin maintains its stability and pharmacological activity over extended periods The compound’s long-term effects on cellular function have been less explored

Dosage Effects in Animal Models

The effects of alpha-Amyrin vary with different dosages in animal models. Studies have demonstrated that alpha-Amyrin exhibits antihyperglycemic and hypolipidemic effects at doses ranging from 10 to 100 mg/kg in mice . Higher doses of alpha-Amyrin have shown more pronounced hypocholesterolemic effects, including significant decreases in very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) cholesterol levels

Metabolic Pathways

Alpha-Amyrin is involved in several metabolic pathways, particularly in the biosynthesis of triterpenoids. It is synthesized from 2,3-oxidosqualene through the action of oxidosqualene cyclase . Alpha-Amyrin also activates the ERK and GSK-3β signaling pathways, influencing metabolic processes . These pathways highlight the compound’s role in regulating metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of alpha-Amyrin within cells and tissues involve interactions with various transporters and binding proteins. Alpha-Amyrin is known to be distributed in the epicuticular wax of plants, indicating its ability to localize in specific tissues . Detailed studies on the transport mechanisms and binding proteins involved in alpha-Amyrin distribution are limited.

Subcellular Localization

Alpha-Amyrin’s subcellular localization is critical to its activity and function. Studies have shown that beta-Amyrin synthase, an enzyme involved in the biosynthesis of alpha-Amyrin, is localized in the cytosol This localization suggests that alpha-Amyrin may also be present in the cytosol, where it can interact with various cellular components

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of alpha-amyrin can be achieved through various methods. One approach involves starting from easily accessible starting materials such as oleanolic acid and ursolic acid . The synthesis process includes selective iodation and reduction steps to obtain alpha-amyrin in medium-to-large scale . Another method involves the use of column chromatography to isolate alpha-amyrin from plant sources like Celastrus hindsii .

Industrial Production Methods: Industrial production of alpha-amyrin often involves the extraction and purification from plant sources. For example, alpha-amyrin can be isolated from the leaves of Celastrus hindsii using column chromatography with different solvent systems . The isolated compound is then confirmed using techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) .

Análisis De Reacciones Químicas

Types of Reactions: Alpha-amyrin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives.

Common Reagents and Conditions:

Oxidation: Alpha-amyrin can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction of alpha-amyrin can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions can be carried out using halogenating agents like iodine or bromine.

Major Products: The major products formed from these reactions include various derivatives of alpha-amyrin, such as alpha-amyrin acetate and alpha-amyrin oxides .

Comparación Con Compuestos Similares

- Beta-Amyrin

- Alpha-Amyrin Acetate

- Ursolic Acid

- Oleanolic Acid

Actividad Biológica

α-Amyrin is a pentacyclic triterpene found in various plant species, known for its diverse biological activities. This compound has garnered attention for its potential therapeutic properties, including anti-inflammatory, antioxidant, and hepatoprotective effects. This article reviews the biological activity of α-amyrin, drawing from various studies and case reports to provide a comprehensive overview.

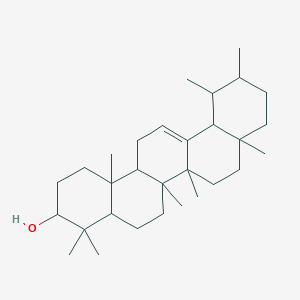

Chemical Structure

α-Amyrin is classified as a triterpene, with the molecular formula . Its structure consists of five fused rings, which contribute to its biological activity. The compound exists in both α- and β-forms, with α-amyrin being the more studied variant.

1. Anti-inflammatory Effects

Research indicates that α-amyrin exhibits significant anti-inflammatory properties. In a study involving L-arginine-induced acute pancreatitis in rats, treatment with α-amyrin resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6. Histological assessments showed reduced pancreatic damage and inflammation compared to control groups .

Table 1: Effects of α-Amyrin on Inflammatory Markers

| Treatment (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) | MPO Activity (U/g) |

|---|---|---|---|

| Control | 120 ± 15 | 85 ± 10 | 5.6 ± 0.5 |

| α-Amyrin (10) | 95 ± 12 | 70 ± 8 | 4.2 ± 0.4 |

| α-Amyrin (30) | 70 ± 8 | 55 ± 6 | 3.0 ± 0.3 |

| α-Amyrin (100) | 50 ± 5 | 40 ± 5 | 1.5 ± 0.2 |

2. Antioxidant Activity

α-Amyrin has been shown to possess antioxidant properties, which are crucial for combating oxidative stress-related diseases. In vitro studies using DPPH and ABTS assays demonstrated that α-amyrin effectively scavenges free radicals, with IC50 values of for DPPH and for ABTS .

Table 2: Antioxidant Activity of α-Amyrin

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 125.55 |

| ABTS | 155.28 |

3. Neuroprotective Effects

Recent studies have explored the neuroprotective potential of α-amyrin against neurotoxicity induced by aluminum in animal models. The formulation of a nanoemulsion containing α-amyrin improved neurobehavioral parameters significantly compared to untreated groups .

Case Study: Neurobehavioral Improvement

In a study involving Swiss albino mice subjected to aluminum-induced neurotoxicity, intranasal administration of α-amyrin nanoemulsion resulted in notable improvements in cognitive functions and behavioral tests.

4. Hepatoprotective Properties

α-Amyrin has also been implicated in liver protection against toxic agents. In experimental models, it demonstrated the ability to mitigate liver damage induced by various hepatotoxic substances through its antioxidant mechanisms .

The biological activities of α-amyrin are attributed to its ability to modulate inflammatory pathways and reduce oxidative stress. It inhibits the expression of pro-inflammatory cytokines and enzymes involved in inflammation and oxidative damage, thus protecting cellular integrity.

Propiedades

IUPAC Name |

(3S,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h9,19-20,22-25,31H,10-18H2,1-8H3/t19-,20+,22+,23-,24+,25+,27-,28+,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLPMRQHCOLESF-SFMCKYFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701025612 | |

| Record name | alpha-Amyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

638-95-9 | |

| Record name | α-Amyrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Amyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Amyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Urs-12-en-3β-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-AMYRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30ZAG40J8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.